molecular formula C13H10ClFN2O B2902761 N-(4-amino-2-fluorophenyl)-3-chlorobenzamide CAS No. 1283396-12-2

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide

Cat. No.: B2902761
CAS No.: 1283396-12-2
M. Wt: 264.68
InChI Key: RHWRNUDZDFUCTF-UHFFFAOYSA-N
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Description

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with an amino group, a fluorine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-fluorophenyl)-3-chlorobenzamide typically involves the reaction of 4-amino-2-fluoroaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and chloro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-fluorophenyl)acetamide
  • N-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxamide
  • N-(4-amino-2-fluorophenyl)-2-chlorobenzamide

Uniqueness

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of the amino, fluoro, and chloro groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

IUPAC Name

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRNUDZDFUCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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